molecular formula C₂₁H₂₄O₈ B1141163 Bisphenol A beta-D-Glucuronide CAS No. 267244-08-6

Bisphenol A beta-D-Glucuronide

Cat. No.: B1141163
CAS No.: 267244-08-6
M. Wt: 404.41
InChI Key:
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Description

Bisphenol A beta-D-Glucuronide is a metabolite of Bisphenol A, a compound extensively studied for its environmental presence and potential biological effects. This glucuronide form is particularly important for understanding the metabolic fate of Bisphenol A, as it represents a phase II conjugation product that facilitates the excretion of Bisphenol A from the body .

Mechanism of Action

Target of Action

Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .

Mode of Action

BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.

Biochemical Pathways

BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .

Pharmacokinetics

BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.

Result of Action

The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .

Action Environment

The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G

Biochemical Analysis

Biochemical Properties

Bisphenol A beta-D-Glucuronide plays a significant role in biochemical reactions. It is the result of the glucuronidation of Bisphenol A, a process mediated by the enzyme UDP-glucuronosyltransferase . This reaction is part of the body’s mechanism for detoxifying and eliminating xenobiotics and drugs .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported that this compound can increase fat accumulation and protein expression in mouse adipocytes . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it does not display any significant estrogenic activity . The fact that this compound induced adipogenesis and was inhibited by an estrogen receptor antagonist yet showed no estrogenic activity suggests that it acts through a pathway that remains to be determined .

Temporal Effects in Laboratory Settings

It is known that Bisphenol A, from which this compound is derived, is rapidly metabolized and does not bioaccumulate in the body . This suggests that the effects of this compound may also be transient and dependent on exposure levels.

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that chronic exposure to higher doses of Bisphenol A can lead to significant increases in body weight, blood glucose levels, serum triglyceride levels, and total cholesterol, and significant decreases in serum HDL cholesterol levels in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathways of Bisphenol A. Bisphenol A is metabolized by the liver, mainly as glucuronidated metabolites, and is excreted through urine . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

It is known that Bisphenol A, from which this compound is derived, can be found in urine and blood . This suggests that this compound may also be distributed throughout the body via the circulatory system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A beta-D-Glucuronide is synthesized through the glucuronidation of Bisphenol A. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to Bisphenol A . The reaction typically occurs in the liver and is a crucial step in the detoxification and excretion of Bisphenol A.

Industrial Production Methods: This process can be replicated in vitro using purified enzymes and controlled reaction conditions to produce the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature .

Major Products: The primary product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate Bisphenol A and glucuronic acid .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOXXYQSBJDHB-PKAOKKRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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